2-Fluoroundec-2-en-1-ol
Description
2-Fluoroundec-2-en-1-ol is a fluorinated unsaturated alcohol with the molecular formula C₁₁H₂₁FO. Its structure comprises an 11-carbon chain featuring a fluorine atom at the second carbon and a hydroxyl group at the first carbon, with a double bond between carbons 2 and 2.
Properties
CAS No. |
105153-72-8 |
|---|---|
Molecular Formula |
C11H21FO |
Molecular Weight |
188.28 g/mol |
IUPAC Name |
2-fluoroundec-2-en-1-ol |
InChI |
InChI=1S/C11H21FO/c1-2-3-4-5-6-7-8-9-11(12)10-13/h9,13H,2-8,10H2,1H3 |
InChI Key |
WAGOHQACWSCHTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroundec-2-en-1-ol typically involves the fluorination of undec-2-en-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-Fluoroundec-2-en-1-ol can be achieved through continuous flow processes that ensure high yield and purity. The use of fluorinating agents in a controlled environment allows for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroundec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-fluoroundec-2-en-1-one or 2-fluoroundec-2-en-1-al.
Reduction: Formation of 2-fluoroundecan-1-ol.
Substitution: Formation of 2-azidoundec-2-en-1-ol or 2-cyanoundec-2-en-1-ol.
Scientific Research Applications
2-Fluoroundec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoroundec-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds with active site residues, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-Fluoroundec-2-en-1-ol with structurally related compounds, emphasizing functional groups, reactivity, and applications:
Key Observations:
- Fluorine Impact: The fluorine atom in 2-Fluoroundec-2-en-1-ol enhances electronegativity and metabolic stability compared to non-fluorinated analogs like (2E)-Undec-2-en-1-ol . Fluorinated alcohols (e.g., 2-Fluoroethanol) are known for toxicity due to interference with enzymatic processes, suggesting safety precautions are critical for handling .
- Unsaturation: The double bond increases reactivity in cycloaddition or oxidation reactions, similar to 5-(Dimethylamino)pent-2-en-1-ol, which is used in polymer synthesis .
Physicochemical Properties
Data inferred from analogs:
Notes:
- The fluorine atom and longer chain reduce water solubility compared to 2-Fluoroethanol.
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